tert-Butyl 2-(o-tolyl)piperazine-1-carboxylate

Medicinal Chemistry Structure-Activity Relationship GPCR Ligand Design

Choose this bifunctional 2-arylpiperazine for its ortho-tolyl steric constraint and orthogonal Boc protection. The ortho-methyl group creates a hindered environment that directs N4 acylation/sulfonylation regioselectivity and modulates dihedral angle, enabling systematic SAR of aminergic GPCR binding pockets. Supplied at ≥95% purity with batch-specific NMR/HPLC/GC documentation, this building block eliminates in-house N1-Boc installation, reducing process mass intensity in matrix-based library production. Available in racemic or (S)-enantiomer forms for stereoselective drug candidate synthesis.

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
Cat. No. B13533396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(o-tolyl)piperazine-1-carboxylate
Molecular FormulaC16H24N2O2
Molecular Weight276.37 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2CNCCN2C(=O)OC(C)(C)C
InChIInChI=1S/C16H24N2O2/c1-12-7-5-6-8-13(12)14-11-17-9-10-18(14)15(19)20-16(2,3)4/h5-8,14,17H,9-11H2,1-4H3
InChIKeyCJNOUOXXYYIOOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(o-tolyl)piperazine-1-carboxylate for Research Procurement: Chemical Profile and Scaffold Context


tert-Butyl 2-(o-tolyl)piperazine-1-carboxylate (CAS 886766-69-4) is a bifunctional piperazine building block featuring an ortho-tolyl substituent at the 2-position and a Boc (tert-butoxycarbonyl) protecting group on the N1 nitrogen. With molecular formula C₁₆H₂₄N₂O₂ and molecular weight 276.37 g/mol, this compound belongs to the 2-arylpiperazine class—a privileged scaffold in medicinal chemistry recognized for its versatility in targeting aminergic GPCRs, ion channels, and transporters [1]. The ortho-methyl substitution introduces steric constraints that distinguish it from unsubstituted phenyl or para-substituted analogs, potentially altering conformational preferences and target binding modes. Available in both racemic and enantiopure (S)-form (CAS 1240587-09-0) with standard purity specifications of ≥95–98%, this building block is supplied with batch-specific analytical documentation including NMR, HPLC, and GC .

Why Generic Piperazine Building Blocks Cannot Substitute for tert-Butyl 2-(o-tolyl)piperazine-1-carboxylate in Research


The 2-arylpiperazine scaffold is highly sensitive to both the position and nature of aryl substitution [1]. The ortho-methyl group in this compound introduces a sterically hindered environment around the piperazine nitrogen, which directly impacts N-acylation or N-alkylation reactivity and diastereoselectivity in subsequent synthetic steps. Regioisomeric analogs such as tert-butyl 3-(o-tolyl)piperazine-1-carboxylate (CAS 886766-65-0) differ in the aryl attachment point on the piperazine ring, altering the spatial orientation of the pharmacophoric aryl group and leading to potentially divergent biological activity profiles when elaborated into final ligands. The Boc protecting group provides orthogonal protection that is cleavable under mild acidic conditions (TFA/DCM), whereas unprotected 2-(o-tolyl)piperazine lacks this selectivity and may undergo undesired side reactions at both nitrogen centers. Consequently, generic substitution with regioisomeric, des-methyl, or unprotected analogs can introduce unpredictable changes in synthetic outcomes, target binding affinities, and selectivity profiles.

Quantitative Differentiation of tert-Butyl 2-(o-tolyl)piperazine-1-carboxylate: Comparative Evidence for Procurement Decisions


Regioisomeric Differentiation: 2-(o-Tolyl) vs 3-(o-Tolyl) Substitution on Boc-Piperazine

The regioisomeric pair tert-butyl 2-(o-tolyl)piperazine-1-carboxylate (CAS 886766-69-4) and tert-butyl 3-(o-tolyl)piperazine-1-carboxylate (CAS 886766-65-0) represent fundamentally different vectors for aryl presentation relative to the piperazine nitrogen atoms . In the 2-substituted isomer, the o-tolyl group is positioned on the carbon adjacent to the Boc-protected N1, placing the aryl group in closer proximity to the carbamate moiety and restricting rotational freedom. In the 3-substituted isomer, the aryl group is one carbon further removed, yielding a different spatial trajectory. This positional difference is known to translate into divergent binding affinities in elaborated 2-aryl vs 3-aryl piperazine derivatives targeting aminergic receptors, as documented for 5-HT1A and dopamine receptor ligands [1].

Medicinal Chemistry Structure-Activity Relationship GPCR Ligand Design

Ortho-Methyl Steric Effect: o-Tolyl vs Phenyl Substituent Differentiation

The ortho-methyl group on the phenyl ring introduces steric bulk that distinguishes this compound from the unsubstituted phenyl analog, tert-butyl 2-phenylpiperazine-1-carboxylate . The o-tolyl group restricts conformational flexibility of the aryl ring relative to the piperazine core, affecting both the synthetic reactivity at the free NH site (N4) and the binding conformation of derivatives targeting receptors with sterically constrained binding pockets. In the Cambridge Structural Database, N-tert-butyl piperazine substructures predominantly adopt chair conformations with di-equatorial substitution, and aryl substituents at the 2-position can influence this conformational equilibrium [1]. The presence of the ortho-methyl is expected to increase the rotational barrier of the aryl-piperazine bond compared to the unsubstituted phenyl analog.

Steric Effects Conformational Analysis Piperazine Chemistry

Boc-Protected vs Unprotected 2-(o-Tolyl)piperazine: Orthogonal Protection Value

The Boc protecting group on N1 enables chemoselective functionalization at the free N4 nitrogen, a strategy documented in the synthesis of N-acyl-2-arylpiperazines where Boc protection is essential to prevent undesired di-substitution [1]. The unprotected analog, 2-(o-tolyl)piperazine (CAS 2803452-09-5 as HCl salt), contains two reactive amine sites that require careful stoichiometric control or alternative protection strategies to achieve mono-functionalization. General Boc deprotection conditions (TFA in DCM at room temperature, 20 min) provide quantitative conversion to the free amine, enabling a modular synthetic approach . The commercial availability of both racemic and enantiopure (S)-Boc-protected forms (98% purity with batch-specific NMR, HPLC, GC certificates) further reduces the synthetic burden for researchers .

Protecting Group Strategy Piperazine Functionalization Orthogonal Synthesis

Enantiomeric Purity and Stereochemical Integrity: (S)-Enantiomer Specification

The (S)-enantiomer of this compound (CAS 1240587-09-0) is commercially available with 98% purity and batch-specific QC documentation (NMR, HPLC, GC) . The 2-position of the piperazine ring is a chiral center when asymmetrically substituted; enantiomeric purity is critical when this building block is elaborated into chiral drug candidates, as the absolute configuration at the 2-position has been shown to correlate with receptor subtype selectivity. In a structurally related diacyl 2-arylpiperazine series, X-ray crystallography demonstrated that the 2R configuration was associated with selective NK2 receptor activity, highlighting the functional consequences of stereochemistry at this position [1]. The availability of defined enantiomers allows researchers to probe stereochemical requirements without undertaking chiral resolution or asymmetric synthesis.

Chiral Building Block Stereoselective Synthesis Enantiomeric Purity

Recommended Research and Industrial Application Scenarios for tert-Butyl 2-(o-tolyl)piperazine-1-carboxylate


Medicinal Chemistry: GPCR Ligand Library Synthesis via N4-Selective Elaboration

The Boc-protected N1 nitrogen leaves the N4 position free for selective acylation, sulfonylation, or reductive amination, enabling the construction of diverse 2-arylpiperazine-based GPCR ligand libraries. The ortho-tolyl substituent provides a conformationally constrained aryl group that can probe steric requirements in aminergic receptor binding pockets. Researchers targeting serotonin, dopamine, or adrenergic receptors can use this building block as a late-stage diversification point, leveraging the established privileged scaffold status of 2-arylpiperazines [1]. Following N4 elaboration, mild acidic Boc deprotection (TFA/DCM) reveals the N1 amine for a second functionalization step, supporting a modular, divergent synthetic strategy .

Chiral Probe Synthesis: Enantiopure (S)-Form for Stereochemical SAR Studies

The commercially available (S)-enantiomer (CAS 1240587-09-0, 98% purity) serves as a direct entry point for synthesizing enantiomerically pure drug candidates without chiral chromatography . This is particularly valuable when the target receptor exhibits stereoselective ligand recognition, as documented for NK receptor subtypes in the 2-arylpiperazine series [2]. The defined stereochemistry at C2 allows researchers to attribute biological activity differences unambiguously to the absolute configuration of the scaffold.

Structure-Activity Relationship (SAR) Studies: Ortho-Methyl vs Para/Meta/Phenyl Comparator Series

This compound enables systematic SAR exploration of the ortho-tolyl substitution effect when compared with its para-tolyl, meta-tolyl, and unsubstituted phenyl analogs. The ortho-methyl group's steric influence on the dihedral angle between the aryl ring and piperazine core can modulate target binding affinity, selectivity, and metabolic stability. Researchers can procure matched regioisomeric sets to establish clear SAR trends, using this compound as the ortho-substituted member of a comprehensive aryl scan library.

Process Chemistry: Optimized Building Block for Scale-Up and Parallel Synthesis

Procurement of the pre-formed Boc-protected intermediate at ≥95% purity with full analytical documentation (NMR, HPLC, GC) supports reproducible scale-up in medicinal chemistry and process research environments . The elimination of an in-house protection step reduces process mass intensity and improves overall route efficiency, particularly when this building block is used across multiple target series in a matrix-based library production format.

Quote Request

Request a Quote for tert-Butyl 2-(o-tolyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.